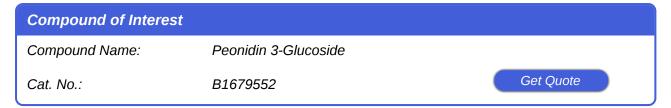


# Application Note: Quantification of Peonidin 3-Glucoside Using a Validated HPLC-DAD Method

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Peonidin 3-Glucoside** in various sample matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

### Introduction

**Peonidin 3-Glucoside** is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Interest in the quantification of **Peonidin 3-Glucoside** has grown due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of anthocyanins. [2][4] The DAD provides spectral information, enhancing the confidence in peak identification. This application note outlines a validated HPLC-DAD method for the reliable quantification of **Peonidin 3-Glucoside**.

# **Experimental**

#### 2.1. Instrumentation and Consumables

• HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).



- Column: A reversed-phase C18 column is commonly used for anthocyanin separation. A suitable option is a Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 μm) or equivalent.[1]
- Vials: 2 mL amber glass vials to protect the light-sensitive anthocyanin samples.
- Syringe Filters: 0.22 μm or 0.45 μm PTFE or RC syringe filters for sample filtration.[4]
- Analytical Balance: For accurate weighing of standards and samples.
- Volumetric Glassware: Class A volumetric flasks and pipettes.

#### 2.2. Reagents and Standards

- Peonidin 3-Glucoside analytical standard: Purity ≥ 95%.
- · Methanol: HPLC grade.
- · Acetonitrile: HPLC grade.
- Formic Acid: LC-MS grade.
- Phosphoric Acid: Analytical grade.[1][5]
- · Water: Deionized or Milli-Q water.
- Internal Standard (IS) (Optional but Recommended): A structurally similar compound not present in the sample, such as Cyanidin 3-O-glucoside.

#### 2.3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-DAD analysis. Optimization may be required based on the specific sample matrix and HPLC system.



Parameter	Recommended Condition	
Column	Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 μm) or equivalent	
Mobile Phase A	5% Formic Acid in Water[1][4]	
Mobile Phase B	Acetonitrile[6]	
Gradient Elution	0-1 min: 5% B; 1-8 min: linear gradient to 30% B; 8-10 min: linear gradient to 95% B; 10-12 min: hold at 95% B; 12.1-15 min: return to 5% B and equilibrate.[7]	
Flow Rate	0.8 mL/min	
Column Temperature	30 °C[1]	
Injection Volume	5-20 μL	
Detection Wavelength	520 nm (for quantification), with a full spectral scan from 200-600 nm for peak purity assessment.[8]	
Retention Time	Under specific conditions, the retention time for Peonidin 3-Glucoside has been reported to be approximately $33.7 \pm 0.2$ min.[3] However, this will vary with the exact method parameters.	

### **Protocols**

#### 3.1. Standard Solution Preparation

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Peonidin 3-Glucoside standard and dissolve it in 10 mL of acidified methanol (1% formic acid) in a volumetric flask. Store this solution at -20°C in an amber vial.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase A to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 μg/mL).



#### 3.2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below is a general protocol for solid and liquid samples.

#### 3.2.1. Solid Samples (e.g., plant material, fruit powder)

- Homogenization: Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
- Extraction: Add 10 mL of an extraction solvent (e.g., methanol with 1% formic acid or acetone/water/TFA (70:29.95:0.05)).[4][7]
- Sonication/Shaking: Sonicate the mixture for 15-30 minutes or shake for 1 hour at 4°C in the dark.[4][7][9]
- Centrifugation: Centrifuge the extract at 4000-8000 x g for 10-15 minutes at 4°C.[7]
- Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated 1-2 more times, and the supernatants pooled.[7]
- Filtration: Filter the supernatant through a 0.22  $\mu m$  or 0.45  $\mu m$  syringe filter into an amber HPLC vial.[1]

#### 3.2.2. Liquid Samples (e.g., fruit juice, beverage)

- Dilution: Dilute the sample with an appropriate solvent (e.g., mobile phase A) to bring the analyte concentration within the calibration range.
- Centrifugation: Centrifuge the diluted sample to remove any particulate matter.
- Filtration: Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter into an amber HPLC vial.

#### 3.3. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or internal SOPs. The following parameters are typically assessed:



Validation Parameter	Typical Acceptance Criteria	
Linearity	Correlation coefficient $(r^2) > 0.995$ for the calibration curve.[10]	
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.	
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1. The LOQs for anthocyanins can range from 0.20 mg/kg to 0.60 mg/kg.[8]	
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) < 5%. Within-day and between-day assay RSDs are typically below 6.2% and 8.5%, respectively.[8]	
Accuracy (Recovery)	80-120%. Accuracy for anthocyanin analysis has been reported to be between 91.6% and 119% for within-day assays and 89.9% and 123% for between-day assays.[8]	
Specificity	The peak for Peonidin 3-Glucoside should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using DAD spectral analysis.	

## **Data Presentation**

The quantitative data obtained from the analysis should be summarized in clear and structured tables.

Table 1: Calibration Curve Data for Peonidin 3-Glucoside



Concentration (µg/mL)	Peak Area (mAU*s)
0.5	Example Value
1	Example Value
5	Example Value
10	Example Value
25	Example Value
50	Example Value
100	Example Value
Linearity (r²)	>0.995

Table 2: Method Validation Summary

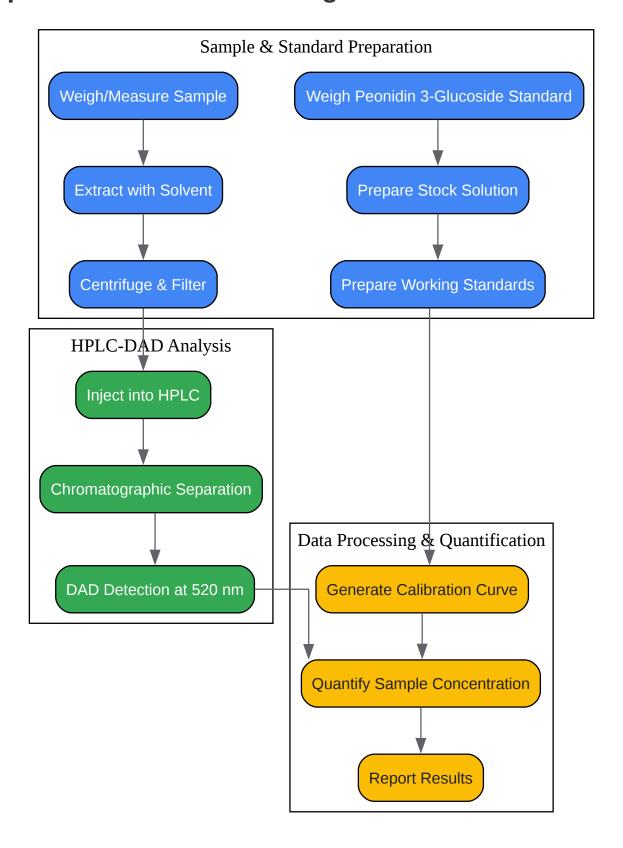
Parameter	Result
LOD (μg/mL)	Calculated Value
LOQ (μg/mL)	Calculated Value
Precision (RSD%)	Calculated Value
Accuracy (%)	Calculated Value

Table 3: Quantification of **Peonidin 3-Glucoside** in Samples

Sample ID	Peak Area (mAU*s)	Concentration (μg/mL)	Amount in Original Sample (e.g., mg/g)
Sample 1	Measured Value	Calculated Value	Calculated Value
Sample 2	Measured Value	Calculated Value	Calculated Value
Sample 3	Measured Value	Calculated Value	Calculated Value



# **Experimental Workflow Diagram**



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Caption: Workflow for **Peonidin 3-Glucoside** Quantification.

### Conclusion

The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantification of **Peonidin 3-Glucoside** in various samples. Proper sample preparation and method validation are crucial for obtaining accurate and reproducible results. The provided protocols and parameters serve as a strong foundation for researchers and scientists in the fields of natural product chemistry, food science, and drug development.

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